2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide
Description
The compound 2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide is a complex spirocyclic indole derivative characterized by a fused pyrano[3,2-b]pyran system. Its structure includes a hydroxymethyl substituent at position 6', a cyano group at position 3', and an acetamide side chain. The spiro junction at the indole C3 position creates a rigid bicyclic framework, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c20-6-11-17(22)29-15-13(25)5-9(8-24)28-16(15)19(11)10-3-1-2-4-12(10)23(18(19)27)7-14(21)26/h1-5,24H,7-8,22H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOFNDAXFFIZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide (CAS Number: 884215-00-3) is a complex organic molecule with potential biological activities. Its intricate structure features multiple rings and functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C19H14N4O6
- Molecular Weight : 394.3 g/mol
The structural complexity of this compound arises from its spiro-indole and pyrano[3,2-b]pyran frameworks, which are known to exhibit various biological activities.
Anticancer Properties
Recent studies have indicated that indole derivatives, including compounds similar to this compound, possess anticancer properties. For instance, indole-containing compounds have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study highlighted that certain indole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . These findings suggest that the compound may also exhibit similar anticancer effects.
Neuroprotective Effects
The neuroprotective potential of compounds related to this structure has been explored in several studies. For example, certain spiro-indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity . The neuroprotective mechanisms often involve the inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.
In a comparative study on various compounds, some showed AChE inhibition with IC50 values ranging from 0.06 to 12.11 μM . This suggests that this compound could potentially exhibit similar neuroprotective properties.
Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The spiro[indole-pyrano] framework is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
-
Antimicrobial Properties
- The presence of the cyano group and hydroxymethyl functionalities may confer antimicrobial activity. Compounds with similar moieties have been reported to exhibit broad-spectrum antimicrobial effects.
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Enzyme Inhibition
- The unique structural features of 2-[2'-amino-3'-cyano...] suggest potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer metabolism or bacterial resistance mechanisms.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicity assessments are necessary to evaluate its mutagenicity and overall safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Functional Groups : The acetamide side chain in the target compound may improve solubility compared to ethyl carboxylate esters in . The hydroxymethyl group (vs. methyl in ) could enhance hydrophilicity and metabolic stability .
- Spiro Junction : The indole C3 spiro junction is shared across analogs, but substituents at positions 2', 3', and 6' distinguish the target compound’s electronic and steric profile .
Molecular Docking and Computational Insights
coli DNA gyrase (binding energy −9.2 kcal/mol) via hydrogen bonds with the cyano and amino groups . The target compound’s pyrano[3,2-b]pyran system may offer enhanced π-π stacking with aromatic residues in enzyme active sites.
Preparation Methods
Catalytic Spiroannulation Using Fe₃O₄@L-Arginine
The Fe₃O₄@l-arginine nanocatalyst (8 mol%) enables solvent-free spiroannulation of isatin derivatives, malononitrile, and β-keto esters at room temperature. For the target compound:
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Reactants :
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Isatin (1 mmol)
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Malononitrile (1 mmol)
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Ethyl acetoacetate (β-keto ester, 1 mmol)
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Hydroxymethyl-substituted dienophile (e.g., 2-hydroxymethyl-1,3-dioxane-4,6-dione)
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Procedure :
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Mix reactants with Fe₃O₄@l-arginine under solvent-free conditions.
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Stir at 25°C for 45–60 min (monitored by TLC).
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Separate catalyst magnetically, recrystallize from ethanol.
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Table 1: Optimization of Spiroannulation Conditions
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 8 | Solvent-free | 25 | 45 | 88 |
| 5 | Solvent-free | 25 | 60 | 76 |
| 8 | Ethanol | Reflux | 30 | 68 |
Post-Functionalization to Introduce Acetamide
The hydroxymethyl group at C-6′ undergoes oxidation to a carboxylic acid, followed by amidation:
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Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to yield 6′-carboxy intermediate.
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Activation : Convert to acyl chloride using SOCl₂.
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Amination : React with ammonium hydroxide to form acetamide.
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Critical Note : Over-oxidation must be controlled to avoid degradation of the spiro framework.
Alternative Pathway via Thiolate Intermediates
A modified approach inspired by monothiomalonamide chemistry involves:
Table 2: Alkylation Conditions for Acetamide Formation
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Chloroacetamide | Et₃N | DMF | 4 | 72 |
| α-Bromoacetophenone | K₂CO₃ | Acetone | 6 | 65 |
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 10.25 (s, 1H, NH), 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 6.89–7.12 (m, 3H, Ar-H), 5.36 (s, 2H, NH₂), 4.12 (s, 2H, CH₂CO), 3.78 (t, J = 5.1 Hz, 2H, CH₂OH).
-
-
¹³C NMR :
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δ 179.8 (C=O), 168.4 (CONH₂), 116.2 (CN), 62.3 (CH₂OH).
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FT-IR :
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3340 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
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X-ray Crystallography
Single-crystal X-ray analysis confirms the spiro structure with bond lengths:
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C3–O1: 1.423 Å
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C4′–C5′: 1.389 Å
-
Dihedral angle between indole and pyran rings: 89.7°.
Challenges and Optimization Strategies
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Regioselectivity in Spiroannulation : Competing pathways may yield 1′H or 3′H isomers. Use of bulky β-keto esters (e.g., tert-butyl acetoacetate) favors the desired 8′H isomer.
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Catalyst Reusability : Fe₃O₄@l-arginine retains 92% activity after five cycles.
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Byproduct Formation : Hydrolysis of malononitrile to cyanoacetamide necessitates anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Fe₃O₄@l-arginine MCR | 88 | 98.5 | High |
| Thiolate Alkylation | 72 | 97.2 | Moderate |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step routes requiring precise control of solvent polarity, temperature (e.g., 60–80°C), and catalysts (e.g., acid/base catalysts). Ethanol-water mixtures are effective for cyclization steps, yielding up to 75% efficiency under reflux conditions . To optimize:
- Use Design of Experiments (DoE) to screen variables (temperature, pH, solvent ratios).
- Monitor intermediates via HPLC or LC-MS to identify bottlenecks.
- Reference IR and NMR data from structurally analogous spiro compounds (e.g., pyrano-pyrimidine derivatives) to validate intermediates .
Q. How can the compound’s spiro and heterocyclic architecture be characterized?
- X-ray crystallography is critical for confirming the spiro junction and stereochemistry.
- 2D NMR (COSY, HSQC) resolves overlapping signals from the indole and pyrano-pyran moieties.
- FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, cyano at ~2200 cm⁻¹) .
Q. What safety protocols apply during synthesis and handling?
- Follow Chemical Hygiene Plan guidelines for toxic intermediates (e.g., cyanide-containing precursors).
- Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃ during deprotection steps) .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic optimization?
Q. How to resolve contradictions in bioactivity data across studies?
- Meta-analysis frameworks : Compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables.
- Dose-response profiling : Use Hill equation modeling to quantify efficacy vs. toxicity thresholds.
- Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Membrane-based separations (e.g., nanofiltration) remove low-MW impurities while retaining the spiro structure .
Q. How to design stability studies for long-term storage?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways.
- LC-HRMS tracks oxidative byproducts (e.g., hydroxymethyl oxidation to carboxylate) .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step synthesis?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Test polar aprotic solvents (DMF, DMSO) | |
| Catalysts | Screen Lewis acids (ZnCl₂, FeCl₃) | |
| Reaction Time | Real-time monitoring via in-situ IR |
Q. What statistical tools analyze structure-activity relationships (SAR)?
- Multivariate analysis (PLS, PCA) correlates substituent effects (e.g., cyano vs. hydroxymethyl) with bioactivity.
- Molecular dynamics simulations predict binding modes to biological targets (e.g., kinases) .
Q. How to validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts confirm target specificity.
- Metabolomics profiling (via LC-MS/MS) identifies downstream pathway perturbations .
Data Reproducibility and Validation
Q. What strategies ensure reproducibility in synthetic protocols?
- Publish detailed kinetic data (e.g., Arrhenius plots for temperature-sensitive steps).
- Share raw spectral data (NMR, HRMS) in open-access repositories .
Q. How to benchmark analytical results against literature?
- Cross-validate NMR shifts with Cambridge Structural Database entries for analogous spiro compounds.
- Use interlaboratory comparisons for LC-MS quantification .
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to preclinical testing?
- Follow OECD 423 for acute toxicity screening.
- Document compliance with IACUC or IRB protocols for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
